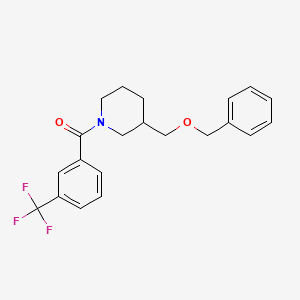
(3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(3-((Benzyloxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone" is a structurally complex molecule that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds with benzyl and piperidine components, which can be used to infer some aspects of the target compound's characteristics. For instance, compounds with benzylpiperazine and piperidine moieties have been synthesized and evaluated for their antimicrobial activities, as well as for their potential as CB2 receptor agonists .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including reductive amination, palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions, and chemical resolution . These methods suggest that the synthesis of the target compound could also involve complex reactions and require careful optimization to achieve high yields and purity.
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structures of similar compounds, revealing that the piperidine ring often adopts a chair conformation . This information could be extrapolated to suggest that the target compound might also exhibit a chair conformation in its piperidine moiety, which is a common feature for stability in such rings.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of the target compound. However, they do mention the reactivity of related compounds, such as the substitution reactions and condensation reactions involving piperidine rings and benzyl groups . These reactions are typically used to introduce various functional groups, which could be relevant for the target compound's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include thermal stability, as evidenced by thermogravimetric analysis, which shows stability over a range of temperatures . The optical properties, such as the HOMO-LUMO energy gap, have been studied using density functional theory calculations, which could also be relevant for the target compound to understand its electronic properties . The crystal structures of similar compounds have been stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions, which could also influence the physical properties of the target compound .
Scientific Research Applications
Structural and Conformational Studies
Crystal Structure and Theoretical Calculations : A compound with a similar structure, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was studied for its crystal structure and theoretical calculations. It showed that the piperidine ring adopts a chair conformation, and the structure exhibits both inter and intra-molecular hydrogen bonds. Density functional theory (DFT) calculations were used to optimize structural coordinates, revealing electronic parameters and reactive sites on the molecular surface (Karthik et al., 2021).
Crystallographic and Conformational Analyses : Compounds such as Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, featuring similar structural components, were subjected to crystallographic and conformational analyses. DFT was also applied here for further investigation of their molecular structures, highlighting their physicochemical properties (Huang et al., 2021).
Antimicrobial and Antitubercular Activities
- Antitubercular Activities : A study on a series of cyclopropyl methanones, including compounds with piperidine structures, evaluated their antitubercular activity against Mycobacterium tuberculosis. Some compounds showed significant minimum inhibitory concentration (MIC) values, indicating promising antitubercular properties (Bisht et al., 2010).
Synthesis and Chemical Characterization
Synthetic Approaches : The synthesis of compounds with structural similarities, such as (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, was explored. This involved several steps including palladium-catalyzed reactions and chemical resolution, highlighting the complexity and potential of synthetic routes for such compounds (Luo & Naguib, 2012).
Electrooxidative Synthesis : Novel synthesis methods like electrooxidative cyclization have been utilized for creating derivatives of N-benzyl-piperidineethanols and N-benzyl-piperidinemethanols. These methods demonstrate the potential for innovative synthetic routes in creating complex piperidine-based compounds (Okimoto et al., 2012).
Antileukemic Activity : Piperidine derivatives, specifically (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone, were synthesized and evaluated for their antiproliferative activity against leukemia cells. Some compounds showed promising results in inducing apoptosis in cancer cells (Vinaya et al., 2011).
properties
IUPAC Name |
[3-(phenylmethoxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c22-21(23,24)19-10-4-9-18(12-19)20(26)25-11-5-8-17(13-25)15-27-14-16-6-2-1-3-7-16/h1-4,6-7,9-10,12,17H,5,8,11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWNIUKZTIYDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

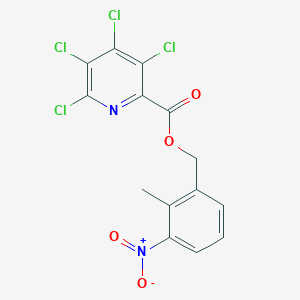
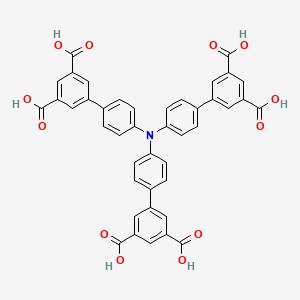


![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)
![5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3011893.png)
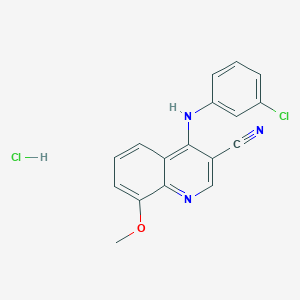
![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)

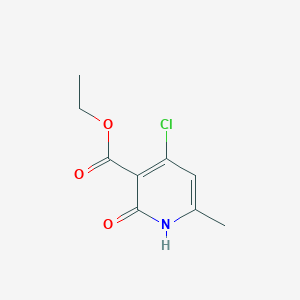
![3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3011903.png)
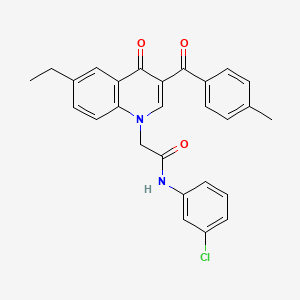
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B3011906.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/no-structure.png)